2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid
Description
Properties
IUPAC Name |
2-(4-hydroxyphenyl)-6-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-10-2-7-15-13(8-10)14(17(20)21)9-16(18-15)11-3-5-12(19)6-4-11/h2-9,19H,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBGUJBWECBNFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70419983 | |
| Record name | 6-Methyl-2-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,2-dihydroquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70419983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116734-15-7 | |
| Record name | 6-Methyl-2-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,2-dihydroquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70419983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Isatin-Based Cyclization
The patent CN102924374B outlines a method for synthesizing quinoline-4-carboxylic acid derivatives from isatin. Adapting this approach:
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Starting Material : 5-Methylisatin is used to introduce the methyl group at position 6 of the quinoline ring.
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Condensation with Acetone : Under basic conditions (NaOH or KOH), 5-methylisatin reacts with acetone in water at 25–35°C, followed by refluxing for 5–15 hours. This forms 6-methyl-2-toluquinoline-4-carboxylic acid (Compound II in the patent), where the methyl group from acetone occupies position 2.
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Workup : The product is isolated by adjusting the pH to 5–6, followed by filtration and drying. Yield: ~99%.
Key Reaction Parameters :
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Temperature: Reflux conditions (100°C).
Introduction of the 4-Hydroxyphenyl Group
The 4-hydroxyphenyl moiety at position 2 is introduced via a modified aldol condensation using 4-hydroxybenzaldehyde. To prevent side reactions, the hydroxyl group is temporarily protected.
Protection of 4-Hydroxybenzaldehyde
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Acetylation : 4-Hydroxybenzaldehyde is treated with acetic anhydride to form 4-acetoxybenzaldehyde, protecting the hydroxyl group as an acetate.
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Condensation with Quinoline Intermediate :
Mechanistic Insight :
The methyl group at position 2 of the quinoline undergoes condensation with the aldehyde, forming a styryl group (CH=CH-Ar). The acetate group ensures stability under basic conditions.
Deprotection and Final Modification
Hydrolysis of Acetate Group
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Acidic Hydrolysis : The acetoxy group is removed using dilute HCl or HSO in aqueous ethanol, yielding 2-(4-hydroxyphenyl)vinyl-6-methylquinoline-4-carboxylic acid.
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Oxidation Adjustment : Unlike the patent’s oxidation step (which converts vinyl to carboxylic acid), this synthesis retains the styryl group. Omission of KMnO oxidation preserves the hydroxyphenyl substituent.
Characterization Data :
Alternative Synthetic Routes
Gould-Jacobs Cyclization
A complementary approach involves cyclizing aniline derivatives with β-keto esters:
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Substrate Preparation : 2-Amino-5-methylbenzoic acid reacts with ethyl 4-hydroxybenzoylacetate.
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Cyclization : Under acidic conditions (HSO), this forms the quinoline core with the 4-hydroxyphenyl group at position 2.
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Decarboxylation : Heating in m-xylene removes the ester group, yielding the target compound.
Advantages :
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Higher regioselectivity for position 2.
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Avoids protection-deprotection steps.
Critical Analysis of Methodologies
| Method | Yield | Complexity | Scalability |
|---|---|---|---|
| Isatin-Based | 85–99% | Moderate | Industrial |
| Gould-Jacobs | 70–80% | High | Laboratory |
Key Challenges :
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Protection-Deprotection : Acetylation adds steps but prevents hydroxyl group oxidation.
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Regioselectivity : Ensuring the methyl group occupies position 6 requires precise starting material substitution.
Industrial-Scale Considerations
The isatin-based method is preferred for scalability due to:
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research indicates that 2-(4-hydroxyphenyl)-6-methylquinoline-4-carboxylic acid exhibits potential anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, suggesting mechanisms involving apoptosis and cell cycle arrest. Notably, derivatives of this compound have been synthesized to enhance its efficacy and selectivity against specific cancer types.
2. Antimicrobial Properties
This compound has shown promising antimicrobial activity against a range of pathogens. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways. This makes it a candidate for developing new antimicrobial agents, particularly in an era of rising antibiotic resistance.
Material Science
1. Photoluminescent Materials
The unique structure of this compound contributes to its photoluminescent properties. This characteristic has been exploited in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. The compound's ability to emit light upon excitation makes it suitable for applications in display technologies.
2. Polymer Additives
In polymer science, this compound is utilized as an additive to enhance the thermal stability and mechanical properties of polymers. Its incorporation into polymer matrices can improve their performance in various applications, including packaging and automotive components.
Analytical Chemistry
1. Chromatographic Applications
This compound is employed as a standard in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). Its distinct chemical properties allow for effective separation and quantification of compounds in complex mixtures, making it valuable in pharmaceutical analysis and quality control.
2. Mass Spectrometry
In mass spectrometry, this compound serves as a calibration standard due to its well-defined mass-to-charge ratio. This application is crucial for ensuring accuracy in quantitative analyses, particularly in biological samples where precise measurements are essential.
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry explored the synthesis of novel derivatives of this compound aimed at enhancing anticancer activity. The derivatives were tested against breast cancer cell lines, showing significant cytotoxic effects compared to the parent compound .
Case Study 2: Antimicrobial Efficacy
Research conducted by the International Journal of Antimicrobial Agents evaluated the antimicrobial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that the compound exhibited potent antibacterial activity, suggesting its potential use as a lead compound for new antibiotic development .
Mechanism of Action
The mechanism of action of 2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the quinoline ring can intercalate with DNA or interact with enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Physicochemical Properties
The following table compares key structural analogues, highlighting substituent variations and their impact on physicochemical properties:
Key Observations :
- Substituent Effects on Solubility : The presence of a 4-hydroxyphenyl group in the target compound enhances hydrophilicity compared to halogenated (e.g., 4-F, 4-Cl) or alkylated (e.g., 4-Et) analogues .
- Melting Points: Methoxy-substituted derivatives (e.g., 2-(4-fluorophenyl)-6-methoxyquinoline-4-carboxylic acid) exhibit higher melting points (~226–228°C) due to increased crystallinity from polar substituents .
2.2.1. Antibacterial Activity
- Target Compound: Limited direct data exist, but structurally related 2-phenylquinoline-4-carboxylic acid derivatives show moderate activity against Staphylococcus aureus (MIC: 64–128 µg/mL) .
- Chlorinated Derivatives: 6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid exhibits activity against Gram-negative bacteria (E. coli, MIC: 128 µg/mL) .
2.2.2. Antioxidant Activity
- Hydroxy-Substituted Analogues: 2-Hydroxy-3-phenylquinoline-4-carboxylic acids (e.g., compound 17a) show radical scavenging activity in DPPH assays, attributed to the phenolic -OH group .
2.2.3. Anticancer Potential
Structure-Activity Relationships (SAR)
Halogenated Phenyl (4-F, 4-Cl): Improves lipophilicity and antibacterial activity .
Position 6 Substituents :
- -CH₃ : Balances hydrophobicity without significant activity loss .
- -OCH₃ : Increases metabolic stability and P-glycoprotein binding .
Carboxylic Acid at Position 4 : Critical for metal chelation and enzyme inhibition (e.g., antibacterial targets) .
Biological Activity
2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid (often referred to as "compound X") is a member of the quinoline family, which has garnered attention for its diverse biological activities. This compound's structural features suggest potential applications in medicinal chemistry, particularly in the fields of oncology and infectious disease treatment. This article aims to consolidate findings regarding the biological activity of compound X, including its mechanisms of action, efficacy against various diseases, and relevant case studies.
The biological activity of compound X is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:
- Inhibition of Enzyme Activity : Compound X has been shown to inhibit certain enzymes associated with cancer proliferation and malaria parasite survival. For example, it may inhibit translation elongation factor 2 in Plasmodium falciparum, a critical factor in protein synthesis essential for the parasite's lifecycle .
- Antioxidant Properties : The presence of the hydroxyphenyl group contributes to its antioxidant capabilities, which can mitigate oxidative stress in cells and tissues .
- Antitumor Activity : Studies have demonstrated that derivatives of quinoline compounds exhibit significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and HCT116 (colon cancer) cells .
Antimalarial Activity
Recent studies have highlighted the antimalarial properties of quinoline derivatives, including compound X. The following table summarizes the antimalarial efficacy observed in vitro:
| Compound | Target Organism | EC50 (nM) | Mechanism of Action |
|---|---|---|---|
| Compound X | Plasmodium falciparum | 120 | Inhibition of translation elongation factor 2 |
| Compound Y | Plasmodium yoelli | <70 | Antigametocytocidal activity |
Antitumor Activity
The antitumor effects of compound X and its derivatives have been evaluated across several cancer cell lines. The results are summarized below:
| Compound | Cell Line | IC50 (µg/ml) | Reference Drug |
|---|---|---|---|
| Compound X | HepG2 | 7.7 | 5-Fluorouracil (7.9) |
| Compound X | HCT116 | 14.2 | Afatinib (5.4) |
Case Studies
- Antimalarial Efficacy : A study conducted on a series of quinoline derivatives demonstrated that compound X exhibited significant activity against Plasmodium falciparum, with an EC50 value indicating moderate potency. This suggests its potential as a lead compound for further development in malaria treatment .
- Anticancer Properties : In vitro assays involving HepG2 and HCT116 cell lines revealed that compound X showed promising anticancer activity with IC50 values comparable to established chemotherapeutic agents. The study emphasized the importance of the hydroxyphenyl moiety in enhancing cytotoxicity against these cancer cells .
- Molecular Docking Studies : Molecular docking analyses indicated that compound X binds effectively to target proteins involved in cancer progression and malaria survival, providing insights into its mechanism of action at the molecular level .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for introducing substituents (e.g., hydroxyl, methyl) into the quinoline-4-carboxylic acid scaffold?
- Methodological Answer : Classical approaches include nucleophilic substitution, Friedländer annulation, or metal-catalyzed cross-coupling. For example, hydroxyl groups can be introduced via oxidation of methyl precursors (e.g., using KMnO₄ under acidic conditions), while methyl groups may be incorporated via alkylation or Suzuki-Miyaura coupling . Post-synthetic modifications, such as ester hydrolysis, yield the carboxylic acid moiety. Reaction conditions (temperature, solvent, catalyst) should be optimized using TLC or HPLC to monitor progress.
Q. How can spectroscopic techniques (NMR, IR, X-ray crystallography) resolve the structural configuration of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., aromatic protons at δ 6.5–8.5 ppm; methyl groups at δ 2.0–2.5 ppm). The hydroxyl proton may appear broad due to hydrogen bonding.
- IR : Confirm carboxylic acid (∼1700 cm⁻¹ C=O stretch) and hydroxyl (∼3200–3500 cm⁻¹ O-H stretch) functionalities.
- X-ray crystallography : Resolve spatial arrangement of substituents (e.g., coplanarity of the hydroxyphenyl group with the quinoline ring) .
Q. What are the critical functional groups influencing this compound’s reactivity in biological assays?
- Methodological Answer : The carboxylic acid group enables salt formation (improving solubility), while the hydroxyl group participates in hydrogen bonding (e.g., with enzyme active sites). The methyl group at position 6 may sterically hinder interactions. Validate via comparative assays using analogues lacking these groups .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict the compound’s binding affinity to biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions. Optimize geometry at the B3LYP/6-31G(d) level.
- Molecular Docking : Use AutoDock Vina to simulate interactions with targets (e.g., kinases, GPCRs). Prioritize binding poses with strong hydrogen bonds between the hydroxyl group and catalytic residues .
Q. What strategies address contradictions in reported reaction yields for quinoline-4-carboxylic acid derivatives?
- Methodological Answer : Discrepancies may arise from solvent polarity, catalyst loading, or purification methods. Systematically vary parameters:
- Test polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene).
- Compare homogeneous (Pd/C) vs. heterogeneous catalysts.
- Use column chromatography or recrystallization for purity ≥95% (validate via LC-MS) .
Q. How does the electronic environment of the hydroxyphenyl group affect photophysical properties?
- Methodological Answer : Perform UV-Vis and fluorescence spectroscopy in solvents of varying polarity. The hydroxyl group’s electron-donating effect red-shifts absorption/emission maxima. Compare with methoxy or chloro analogues to isolate electronic contributions .
Experimental Design & Optimization
Q. What in vitro assays are suitable for evaluating this compound’s anti-inflammatory potential?
- Methodological Answer :
- COX-2 inhibition assay : Measure IC₅₀ via ELISA using recombinant COX-2 enzyme.
- NF-κB luciferase reporter assay : Quantify suppression in LPS-stimulated macrophages. Include celecoxib as a positive control .
Q. How to optimize solubility for pharmacokinetic studies without altering bioactivity?
- Methodological Answer :
- Prepare sodium/potassium salts of the carboxylic acid.
- Use co-solvents (e.g., PEG-400, DMSO) in PBS (pH 7.4).
- Assess stability via accelerated degradation studies (40°C/75% RH for 14 days) .
Data Validation & Reproducibility
Q. What orthogonal techniques confirm the absence of regioisomeric impurities in the final product?
- Methodological Answer :
- HPLC-MS : Compare retention times with authentic standards.
- 2D NMR (COSY, NOESY) : Assign coupling networks to distinguish isomers.
- Elemental analysis : Validate C, H, N content within 0.3% of theoretical values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
